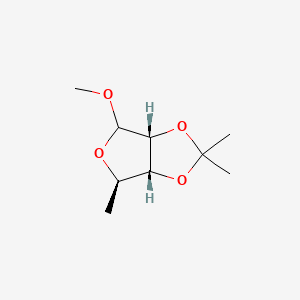
Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is a synthetic compound extensively used in biomedical research. It is a derivative of ribose, a naturally occurring sugar, and is characterized by the presence of an isopropylidene group protecting the 2,3-hydroxyl groups and a methyl group at the anomeric position. This compound is primarily utilized in the study of cancer and viral infections.
Mechanism of Action
Target of Action
Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside, also known as 5-Deoxy-2,3-O-(1-methylethylidene)-D-ribofuranoside Methyl Ether, is a synthetic compound extensively applied within the biomedical industry . It is primarily used for studying cancer and is an impurity of Capecitabine , an antineoplastic agent . Capecitabine is a prodrug of Doxifluridine , suggesting that the primary targets of this compound are likely to be involved in the pathways of cancer cell proliferation and survival.
Mode of Action
It has been studied in terms of its conformational preferences . Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . These conformations could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound is involved in the quaternization reaction with selected aliphatic and heterocyclic aromatic amines . This reaction is performed on a micro scale and could potentially affect various biochemical pathways . .
Result of Action
Given its use in studying cancer and its role as an impurity in Capecitabine , it can be inferred that the compound may have some influence on cancer cell proliferation and survival.
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound . Proper personal protective equipment should be used, and adequate ventilation should be ensured .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside typically begins with D-ribose as the starting material. The process involves the protection of the 2,3-hydroxyl groups with an isopropylidene group using acetone and an acid catalyst. The resulting intermediate, methyl-2,3-O-isopropylidene-D-ribofuranoside, is then subjected to a series of reactions to introduce the methyl group at the anomeric position and remove the 5-hydroxyl group .
Industrial Production Methods: In an industrial setting, the synthesis involves similar steps but is optimized for large-scale production. The use of methanol and acetone for protection, followed by esterification with paratoluensulfonyl chloride and reduction with hydroboron, allows for efficient production of the compound. The reaction intermediates are treated appropriately to avoid the need for purification, making the process cost-effective and suitable for large-scale operations .
Chemical Reactions Analysis
Types of Reactions: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions are used to remove protecting groups or introduce hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is employed in studies of cellular processes and metabolic pathways.
Medicine: It is used in the development of antiviral and anticancer drugs, particularly in the synthesis of capecitabine, an antineoplastic agent
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Comparison with Similar Compounds
Methyl-2,3-O-isopropylidene-D-ribofuranoside: Similar structure but retains the 5-hydroxyl group.
Methyl-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside: A stereoisomer with different spatial arrangement of atoms.
1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose: Another derivative of ribose used in similar applications
Uniqueness: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of antiviral and anticancer agents. Its ability to undergo various chemical reactions and its role in the production of capecitabine highlight its importance in both research and industrial applications .
Properties
IUPAC Name |
(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHBZJGMAYMLBE-XDTPYFJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)OC)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(O1)OC)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

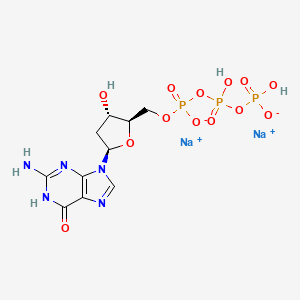
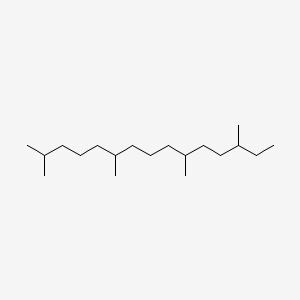
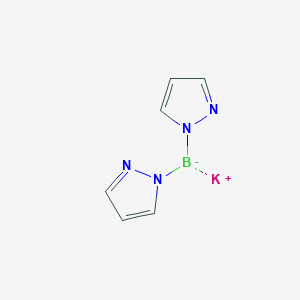
![2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol](/img/structure/B579822.png)
![(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579823.png)
![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)
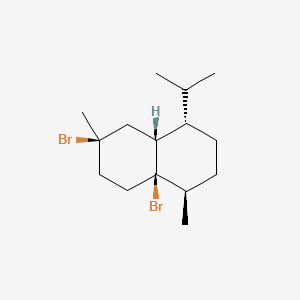

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)
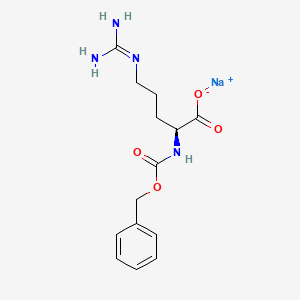

![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)
